双(2,4,6-三甲基苯基)膦

描述

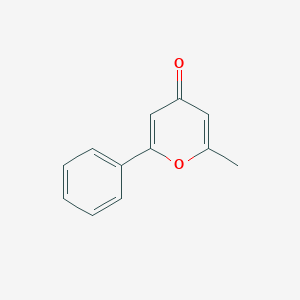

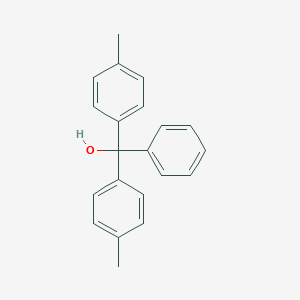

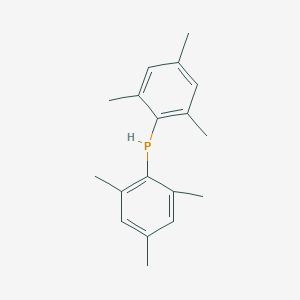

Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is a chemical compound with the molecular formula C18H23P . It is used as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Molecular Structure Analysis

The molecular structure of Bis(2,4,6-trimethylphenyl)phosphine is characterized by a tetracoordinate geometry . The compound exhibits a twist of the mesityl rings, which is intermediate in magnitude when compared to diphenylphosphine oxide (relatively unhindered) and bis(2,4,6-tri-tert-butylphenyl)phosphine oxide (extremely congested) .Chemical Reactions Analysis

Bis(2,4,6-trimethylphenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis

Bis(2,4,6-trimethylphenyl)phosphine is a solid substance with a melting point of 95-100°C . Its molecular weight is 270.35 .科学研究应用

有机化学

双(2,4,6-三甲基苯基)膦是一种在有机合成中用途广泛的配体。 它被用于各种偶联反应,例如Buchwald-Hartwig胺化反应,在该反应中它促进了碳氮键的形成 . 它的空间和电子性质使其成为促进复杂有机转化中的选择性和反应性的绝佳选择。

无机化学

在无机化学领域,这种膦化合物充当过渡金属的配体,形成对催化至关重要的配合物 . 这些配合物可用于氢化和氢甲酰化等反应,这些反应对于生产精细化学品和药物至关重要。

药物化学

双(2,4,6-三甲基苯基)膦在药物化学中用作仲膦氧化物的先驱。 这些氧化物是合成各种有机磷化合物的关键中间体,这些化合物具有潜在的治疗用途 .

材料科学

这种化合物用于材料科学中合成含磷材料。 由于其热稳定性和化学耐受性,它可以作为阻燃剂或作为高性能聚合物制造的成分 .

高分子科学

在高分子科学中,双(2,4,6-三甲基苯基)膦用作聚合反应的催化剂。 它在自由基聚合中特别有效,它可以提高单体转化为聚合物的速率和转化率,例如在牙科树脂的生产中 .

分析化学

从分析角度看,它可以用作合成随后用作各种分析技术的标准品或试剂的化合物的试剂。 它的衍生物也可用于开发检测和定量物质的新分析方法 .

作用机制

Target of Action

Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is an organophosphorus compound . It primarily targets organic, inorganic, medicinal, and material chemistries . It acts as a reagent for the synthesis, properties, and reactivity of bis(2,4,6-trimethylphenyl)phosphorus chloride .

Mode of Action

The compound is a precursor to phosphinoyl radicals and is effective in phosphorylation reactions due to the accessible P–H bond dissociation energies . It also participates in olefin addition reactions . The compound’s interaction with its targets leads to changes in the molecular structure, particularly in the configuration of the aryl substituents .

Biochemical Pathways

Bis(2,4,6-trimethylphenyl)phosphine affects several biochemical pathways. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with alkynes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphorylation reactions, connecting oxides and sulfides with P-O bonds .

Pharmacokinetics

Its solubility in acetone, acetonitrile, toluene, and hexanediol diacrylate suggests that it may have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Bis(2,4,6-trimethylphenyl)phosphine’s action is the formation of new compounds through oxidation, addition, and phosphorylation reactions . These reactions can lead to significant changes at the molecular and cellular levels, depending on the specific targets and pathways involved.

Action Environment

The action of Bis(2,4,6-trimethylphenyl)phosphine can be influenced by environmental factors. For instance, the compound’s molecular structure is affected by steric congestion . The use of certain solvents can also impact the compound’s reactivity . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific environment in which it is used.

生化分析

Biochemical Properties

Bis(2,4,6-trimethylphenyl)phosphine is known to participate in various biochemical reactions. It can oxidize alcohols to ketones or aldehydes and ketones to carboxylic acids . It can also react with acetylenes to produce α,β-unsaturated ketones . Furthermore, it can be used in phosphination reactions to connect oxides and sulfides with P-O bonds .

Molecular Mechanism

The molecular mechanism of Bis(2,4,6-trimethylphenyl)phosphine is largely based on its ability to participate in oxidation and phosphination reactions . It can bind to biomolecules such as enzymes and proteins, potentially inhibiting or activating them, and can cause changes in gene expression by altering the concentrations of certain metabolites.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

Bis(2,4,6-trimethylphenyl)phosphine is involved in various metabolic pathways due to its role in oxidation and phosphination reactions . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

属性

IUPAC Name |

bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXSLXZWWHEDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404639 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-66-7 | |

| Record name | Dimesitylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the steric hindrance of the aryl substituents in Bis(2,4,6-trimethylphenyl)phosphine oxide compare to other similar phosphine oxides?

A1: The research paper "Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide" [] highlights that the 2,4,6-trimethylphenyl substituents in this compound adopt an "intermediate configuration". This means their steric bulk falls between less hindered structures like diphenylphosphine oxide and more congested examples like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. The crystal structure analysis confirms this, demonstrating how steric bulk directly influences the molecule's overall shape.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)